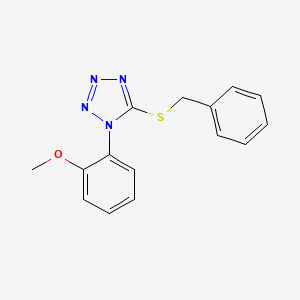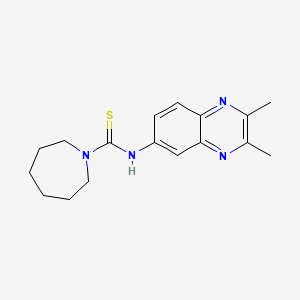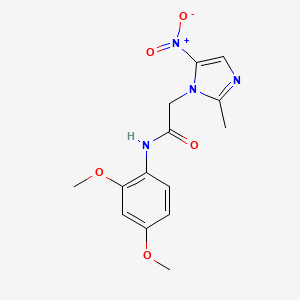![molecular formula C11H15N3O4S B5768296 methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate, also known as DMCTC, is a synthetic compound that has been studied for its potential use in scientific research. DMCTC belongs to the class of compounds known as carbonothioylhydrazones, which have been shown to exhibit a variety of biological activities. In
作用機序
The mechanism of action of methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it is thought to act by inhibiting the aggregation of proteins, which can lead to the formation of toxic aggregates that are associated with various diseases. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of Alzheimer's disease. This compound has also been shown to selectively bind to cancer cells and emit fluorescent signals, making it a useful tool for imaging and detection. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments is its ability to selectively bind to cancer cells and emit fluorescent signals, making it a useful tool for imaging and detection. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the study of neurodegenerative diseases. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate. One area of research is the development of this compound-based diagnostic tools for cancer. Another area of research is the development of this compound-based therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
Methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxyaniline with carbon disulfide, followed by the reaction of the resulting product with methyl hydrazinecarboxylate. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
Methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate has been studied for its potential use as a diagnostic tool for certain types of cancer. Specifically, this compound has been shown to selectively bind to cancer cells and emit fluorescent signals, making it a useful tool for imaging and detection. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In preclinical studies, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
methyl N-[(2,5-dimethoxyphenyl)carbamothioylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-16-7-4-5-9(17-2)8(6-7)12-10(19)13-14-11(15)18-3/h4-6H,1-3H3,(H,14,15)(H2,12,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOIGIRHMZDEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)
![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)